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Compound of Interest

Compound Name: 4-Methyl-2-nitropyridin-3-ol

Cat. No.: B1367648

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
4-Methyl-2-nitropyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and
materials science. Designed for researchers, scientists, and drug development professionals,
this document delves into the theoretical and practical aspects of the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this molecule. In
the absence of a complete, publicly available experimental dataset for 4-Methyl-2-
nitropyridin-3-ol, this guide leverages predictive methodologies and comparative analysis with
structurally related compounds to offer a robust interpretation of its expected spectroscopic
signature.

Introduction to 4-Methyl-2-nitropyridin-3-ol

4-Methyl-2-nitropyridin-3-ol, with the molecular formula CeHsN203, belongs to the substituted
pyridine class of compounds.[1] The pyridine ring is a fundamental scaffold in numerous
pharmaceuticals and functional materials. The presence of a hydroxyl group, a methyl group,
and a nitro group on the pyridine core of this molecule imparts a unique combination of
electronic and steric properties, making its structural elucidation by spectroscopic methods a
critical task for its potential applications.

The strategic placement of these functional groups is expected to significantly influence the
chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the
fragmentation patterns in mass spectrometry. Understanding these spectroscopic features is
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paramount for confirming the identity, purity, and structure of synthesized 4-Methyl-2-
nitropyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules
in solution. The following sections detail the predicted *H and *3C NMR spectra of 4-Methyl-2-
nitropyridin-3-ol, along with standard protocols for data acquisition.

Predicted *H NMR Spectrum

The *H NMR spectrum of 4-Methyl-2-nitropyridin-3-ol is expected to exhibit distinct signals
corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The
chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the
pyridine nitrogen, as well as the electron-donating effect of the methyl and hydroxyl groups.

Expected Chemical Shifts and Multiplicities:

o Aromatic Protons (H-5 and H-6): The pyridine ring protons are expected to appear in the
aromatic region, typically between & 7.0 and 9.0 ppm. Due to the substitution pattern, we
would expect two signals in this region. The proton at the 5-position (H-5) and the proton at
the 6-position (H-6) will likely appear as doublets due to coupling with each other. The
electron-withdrawing nitro group at the 2-position will deshield the adjacent proton (H-6),
causing it to appear at a higher chemical shift compared to H-5.

o Methyl Protons (CHs): The protons of the methyl group at the 4-position are expected to
appear as a singlet in the upfield region, likely between & 2.0 and 2.5 ppm.

» Hydroxyl Proton (OH): The hydroxyl proton signal is expected to be a broad singlet, and its
chemical shift can vary significantly depending on the solvent, concentration, and
temperature. It could appear anywhere between & 5.0 and 10.0 ppm.

Diagram: Predicted *H NMR Signal Assignments
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Caption: Predicted *H NMR signals for 4-Methyl-2-nitropyridin-3-ol.
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Predicted *C NMR Spectrum

The 13C NMR spectrum will provide information about the carbon framework of the molecule.
The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the
electronic effects of the substituents.

Expected Chemical Shifts:

o Aromatic Carbons: The six carbons of the pyridine ring are expected to appear in the range
of 4 110-160 ppm.

o C-2 and C-4: The carbons bearing the nitro and methyl groups, respectively, will be
significantly affected. The carbon attached to the electron-withdrawing nitro group (C-2) is
expected to be deshielded and appear at a higher chemical shift.

o C-3: The carbon bearing the hydroxyl group will also be deshielded.

o C-5 and C-6: These protonated carbons will have chemical shifts influenced by the
adjacent substituents.

o Methyl Carbon (CHs): The methyl carbon is expected to appear in the upfield region, typically
between & 15 and 25 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural
determination.

Step-by-Step Methodology:
e Sample Preparation:

o Dissolve 5-10 mg of the purified 4-Methyl-2-nitropyridin-3-ol in approximately 0.6 mL of
a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

o Transfer the solution to a clean, dry 5 mm NMR tube.

¢ Instrument Setup:
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o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
o Tune and match the probe for the desired nucleus (*H or 13C).

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field
to achieve optimal homogeneity.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: pulse angle of 30-45°, a larger spectral width to cover the entire
carbon chemical shift range, and a significantly larger number of scans compared to H
NMR due to the lower natural abundance of 13C.

e 2D NMR Experiments (for complex spectra):

o If signal overlap occurs in the 1D spectra, 2D NMR experiments such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation) can be employed to resolve ambiguities
and confirm structural assignments.[2]

Diagram: NMR Experimental Workflow
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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 4-Methyl-2-nitropyridin-3-ol is expected to show characteristic absorption
bands for the O-H, C-H, C=C, C=N, and N-O bonds.

Table: Predicted IR Absorption Frequencies
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Expected
Functional Group Vibration Type Wavenumber Intensity
(cm™)
O-H (hydroxyl) Stretching 3200-3600 Strong, Broad
C-H (aromatic) Stretching 3000-3100 Medium
C-H (methyl) Stretching 2850-2960 Medium
C=C, C=N (aromatic ] )
] Stretching 1400-1600 Medium to Strong
ring)
N-O (nitro group) Asymmetric Stretching  1500-1560 Strong
N-O (nitro group) Symmetric Stretching 1300-1370 Strong

The presence of strong absorption bands for the nitro group (N-O stretching) is a key
diagnostic feature for this class of compounds.[3][4]

Experimental Protocol for FTIR Spectroscopy
Step-by-Step Methodology:

e Sample Preparation:

o Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg
of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin,
transparent pellet using a hydraulic press.

o Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of
an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

[e]

Place the sample in the spectrometer and record the sample spectrum.

o

The spectrum is typically recorded over the range of 4000-400 cm~1.
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight of a compound and to deduce its structure from the
fragmentation patterns.

Predicted Mass Spectrum

e Molecular lon Peak (M*): The molecular weight of 4-Methyl-2-nitropyridin-3-ol is 154.12
g/mol .[1] Therefore, the mass spectrum is expected to show a molecular ion peak at m/z =
154.

o Fragmentation Pattern: The fragmentation of the molecular ion will depend on the ionization
method used (e.g., Electron lonization - EI). Common fragmentation pathways for substituted

pyridines include:

o Loss of the nitro group (NO2) leading to a fragment at m/z = 108.

o Loss of a hydroxyl radical (*OH) resulting in a fragment at m/z = 137.
o Cleavage of the pyridine ring.

Diagram: Predicted Mass Spectrometry Fragmentation
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Caption: Predicted fragmentation pathways for 4-Methyl-2-nitropyridin-3-ol.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:
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Sample Introduction:

o The sample can be introduced into the mass spectrometer via a direct insertion probe (for
solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for
separation prior to analysis.

lonization:

o Choose an appropriate ionization technique. Electron lonization (El) is a common hard
ionization technique that provides detailed fragmentation patterns. Electrospray lonization
(ESI) is a softer technique often used with LC-MS that typically results in a prominent
molecular ion peak with less fragmentation.

Mass Analysis:

o The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g.,
guadrupole, time-of-flight).

Detection:

o The separated ions are detected, and a mass spectrum is generated.

Summary of Spectroscopic Data

The following table summarizes the predicted key spectroscopic data for 4-Methyl-2-
nitropyridin-3-ol.

Table: Summary of Predicted Spectroscopic Data
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Spectroscopic Technique Key Predicted Features

Aromatic protons (6 7.0-8.5), Methyl singlet (o

1H NMR _

2.0-2.5), Broad OH singlet

Aromatic carbons (& 110-160), Methyl carbon (o
13C NMR

15-25)

Strong, broad O-H stretch (3200-3600 cm™1),
IR Spectroscopy Strong N-O stretches (1500-1560 and 1300-

1370 cm™?)

M Spect . Molecular ion peak at m/z = 154, Fragments
ass Spectrometr
P Y corresponding to loss of NOz and OH

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-
Methyl-2-nitropyridin-3-ol. By understanding the expected *H NMR, 3C NMR, IR, and MS
characteristics, researchers can more effectively identify and characterize this compound in
their synthetic and analytical workflows. The provided experimental protocols offer a
standardized approach to data acquisition, ensuring the generation of high-quality and
reproducible spectroscopic results. As experimental data for this specific molecule becomes
publicly available, this guide can serve as a valuable reference for comparison and further
refinement of our understanding of its unique spectroscopic profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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